tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate
Description
tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a bromophenyl group, and a sulfonamido group attached to a piperidine ring
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methylsulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-8-15(9-11-20)19-25(22,23)12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRESMPSUWPNYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzylamine with tert-butyl piperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamido group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that piperidine derivatives, including tert-butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate, exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the piperidine structure can enhance the efficacy of these compounds against various bacterial strains, making them promising candidates for antibiotic development .
Inhibition of Enzymatic Activity
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, piperidine derivatives have been studied as inhibitors of MenA, an enzyme critical in bacterial cell wall synthesis. The structure-activity relationship (SAR) studies suggest that the incorporation of sulfonamide groups enhances the binding affinity and selectivity towards the target enzyme, potentially leading to new antibacterial therapies .
Analgesic Properties
Some derivatives of piperidine have been noted for their analgesic effects. The this compound may possess similar properties due to its structural characteristics, which can interact with pain receptors or modulate pain pathways .
Agricultural Applications
Pesticide Development
The compound's sulfonamide moiety suggests potential applications in developing new pesticides. Sulfonamide derivatives are known for their herbicidal and fungicidal properties. Research into the synthesis and application of such compounds could lead to environmentally friendly agricultural solutions that target specific pests while minimizing harm to non-target organisms .
Material Science
Polymer Chemistry
this compound can serve as a functional monomer in polymer synthesis. Its unique structure allows it to be incorporated into various polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as increased thermal stability or chemical resistance .
Table 1: Summary of Research Findings on Piperidine Derivatives
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamido group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a PARP inhibitor.
Uniqueness
tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and sulfonamido groups allows for diverse chemical modifications, making it a versatile compound in various research fields .
Biological Activity
tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : tert-butyl 4-[(4-bromophenyl)methylsulfonylamino]piperidine-1-carboxylate
- Molecular Formula : C17H25BrN2O4S
- Molecular Weight : 404.36 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-bromobenzylamine with tert-butyl piperidine-1-carboxylate under specific conditions. Common solvents include dichloromethane, and catalysts such as triethylamine are often used to facilitate the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamido group enhances its binding affinity, potentially modulating the activity of target proteins involved in various biological processes .
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 |
| Compound B | HCT-116 (Colon Cancer) | 2.41 |
| Compound C | U-937 (Leukemia) | 0.48 |
These values suggest that modifications in the piperidine structure can enhance anticancer potency .
Mechanisms of Anticancer Action
Flow cytometry analyses reveal that these compounds can induce apoptosis in cancer cells by increasing caspase activity and arresting cell cycle progression at the G1 phase. This indicates that the compound may trigger intrinsic apoptotic pathways .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various piperidine derivatives, including this compound). The results showed that this compound significantly inhibited cell growth in MCF-7 and U-937 cell lines, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. The presence of the sulfonamido group was found to enhance inhibition potency, suggesting a potential role as a therapeutic agent targeting metabolic pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
